2-Propanol-1,1,1,3,3,3-d6 (CAS 3976-29-2), with the linear formula (CD3)2CHOH, is a highly specialized isotopically labeled alcohol featuring complete deuteration of its two methyl groups while retaining native hydrogen atoms at the alpha-carbon and hydroxyl positions [1]. Exhibiting a density of 0.86 g/mL at 25 °C and a boiling point of 82 °C, this compound provides a distinct M+6 mass shift compared to its unlabeled counterpart . In procurement contexts, it is primarily sourced as a premium internal standard for mass spectrometry, a specialized NMR solvent, and a precise mechanistic probe for kinetic isotope effect (KIE) studies in advanced catalysis and hydrogen transfer applications where primary reaction kinetics must be preserved [2].
Substituting 2-propanol-1,1,1,3,3,3-d6 with unlabeled 2-propanol or fully deuterated 2-propanol-d8 ((CD3)2CDOD) fundamentally compromises both analytical resolution and mechanistic accuracy[1]. Unlabeled isopropanol lacks the M+6 mass shift required to prevent signal overlap with native volatile organic compounds (VOCs) in mass spectrometry . Conversely, fully deuterated 2-propanol-d8 eliminates the native reactivity of the alpha-C-H and O-H bonds. If a researcher is studying transfer hydrogenation or unimolecular dehydration, using the d8 variant introduces a massive primary kinetic isotope effect that artificially alters the fundamental reaction rate [2]. Procuring the exact d6 isotopologue is mandatory when buyers need to trace secondary hyperconjugation effects or maintain native reaction kinetics while still achieving isotopic mass separation.
In PTR-MS calibration studies, substituting native 2-propanol with 2-propanol-1,1,1,3,3,3-d6 enables the precise tracking of fragmentation channels without analyte overlap. During the reaction of H3O+ with (CD3)2CHOH, the formation of H2DO+ ions at m/z 20 is distinctly observed—a channel that is obscured in unlabeled compounds due to background interference [1]. This specific M+6 mass shift and unique fragmentation pattern allow for the accurate calculation of detection sensitivities for isobaric oxygenated VOCs.
| Evidence Dimension | Mass shift and fragmentation tracking |
| Target Compound Data | (CD3)2CHOH yields distinct H2DO+ ions at m/z 20 and an M+6 parent mass shift. |
| Comparator Or Baseline | Unlabeled 2-propanol (m/z 43 fragments overlap with other VOCs). |
| Quantified Difference | Enables exact quantification of the H3O+ reproduction channel, correcting detection sensitivity calculations. |
| Conditions | PTR-MS at E/N = 139 Td. |
Procurement of the d6 isotopologue is essential for analytical laboratories developing quantitative PTR-MS methods for oxygenated VOCs, providing unambiguous mass separation from native analytes.
2-Propanol-1,1,1,3,3,3-d6 is utilized to determine transition state character in unimolecular dehydration over phosphorus-modified zeosils (P-SPP). When comparing the dehydration of isopropanol to propene, the kinetic isotope effect (KIE) using the d6 variant was measured at 1.07 ± 0.06, whereas the fully deuterated d8 variant yielded a KIE of 1.87 ± 0.11 [1]. This stark quantitative difference proves that C-H bond breaking at the beta position has a secondary isotope effect, confirming an 'E1-like' E2 elimination mechanism rather than a concerted single-step E2 elimination.
| Evidence Dimension | Kinetic Isotope Effect (kH/kD) for propene formation |
| Target Compound Data | KIE = 1.07 ± 0.06 for 2-propanol-d6. |
| Comparator Or Baseline | KIE = 1.87 ± 0.11 for 2-propanol-d8. |
| Quantified Difference | 74.7% reduction in KIE when beta-hydrogens are deuterated vs fully deuterated, isolating the primary vs secondary isotope effects. |
| Conditions | Dehydration over P-SPP (Si/P 30) catalysts. |
For researchers optimizing catalyst selectivity, purchasing the d6 variant rather than the d8 variant is mandatory to isolate secondary hyperconjugation effects from primary C-H cleavage rates.
In transfer dehydrogenation studies, 2-propanol-1,1,1,3,3,3-d6 acts as a highly specific mechanistic probe. Because the methyl groups are deuterated but the reactive alpha-CH and OH are native, it donates hydrogen rather than deuterium during catalytic transfer. In (cyclopentadienone)iron-catalyzed diol lactonization, the use of isopropanol-d6 resulted in a 2:1 molar ratio of the d6-alcohol relative to the lactone product, cleanly confirming the double-oxidation transfer dehydrogenation mechanism [1].
| Evidence Dimension | Isotopic purity of transferred atoms |
| Target Compound Data | (CD3)2CHOH transfers native hydrogen (H) from the CH/OH positions, leaving the CD3 groups intact. |
| Comparator Or Baseline | 2-Propanol-d8 transfers deuterium (D), altering the reaction kinetics via primary KIE. |
| Quantified Difference | Preserves native transfer kinetics while providing a trackable 2:1 molar stoichiometric signature in NMR. |
| Conditions | (Cyclopentadienone)iron-catalyzed reactions at 80 °C. |
Buyers studying hydrogen storage or transfer catalysis must select the d6 form to trace reaction stoichiometry via NMR/MS without artificially slowing the reaction through primary deuterium isotope effects.
The heavy isotopic labeling of the two methyl groups significantly alters the macroscopic physical properties of the solvent. 2-Propanol-1,1,1,3,3,3-d6 exhibits a density of 0.86 g/mL at 25 °C, which is substantially higher than that of unlabeled 2-propanol (0.785 g/mL) . This ~9.5% increase in density requires recalibration of volumetric dispensing equipment and molarity calculations when transitioning from standard to deuterated solvent systems in high-precision analytical or synthetic workflows.
| Evidence Dimension | Liquid density at 25 °C |
| Target Compound Data | 0.86 g/mL |
| Comparator Or Baseline | Unlabeled 2-propanol (0.785 g/mL) |
| Quantified Difference | +0.075 g/mL (~9.5% increase in density) |
| Conditions | Standard laboratory conditions (25 °C, 1 atm). |
Procurement teams and process engineers must account for this density shift to ensure accurate molar dosing and reproducible formulation when using this compound as an internal standard or specialized solvent.
Used as a premium internal standard for the quantification of volatile organic compounds (VOCs). The M+6 mass shift ensures no overlap with native analytes, while the specific fragmentation patterns allow for accurate calibration of proton-transfer reaction sensitivities [1].
Ideal for researchers investigating dehydration mechanisms over zeolites or transition metal catalysts. It allows the isolation of secondary kinetic isotope effects (hyperconjugation from the beta-methyls) without altering the primary cleavage kinetics of the alpha-C-H or O-H bonds [2].
Crucial for evaluating Liquid Organic Hydrogen Carrier (LOHC) systems and transfer hydrogenation catalysts. By keeping the active hydrogen transfer sites (CH and OH) native while labeling the backbone, it enables precise NMR/MS tracking of the hydrogen donor/acceptor stoichiometry without inducing primary rate retardation[3].
Serves as a high-density specialized solvent or additive where the ~9.5% density increase over native isopropanol is utilized for specific phase-separation, dispensing, or density-gradient applications in analytical chemistry .
Flammable;Irritant